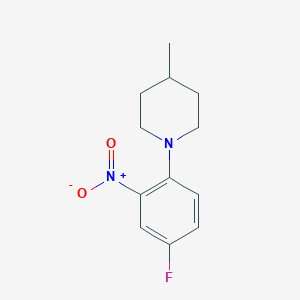

1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar nitrophenyl-methylpiperidine compounds involves multi-step chemical processes, including nitration, reduction, and protection-deprotection strategies. A key step in the synthesis of oligoribonucleotides with selected 2'-O-methylation, which shares a related protective group, involves high yield assembly of building blocks, indicating the complexity and precision required in synthesizing such compounds (Beijer et al., 1990).

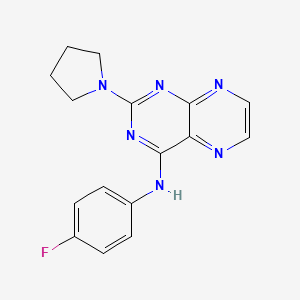

Molecular Structure Analysis

The molecular structure of nitrophenyl-methylpiperidine derivatives can be elucidated using X-ray crystallography, showcasing the arrangement of atoms and the configuration of the molecule. For example, the crystal and molecular structures of related compounds have been determined, highlighting the importance of structural analysis in understanding the chemical behavior of these compounds (Iwasaki et al., 1988).

Chemical Reactions and Properties

Nitrophenyl-methylpiperidine compounds participate in various chemical reactions, including nucleophilic substitutions and reduction processes. Their reactivity can be attributed to the nitro group, which is a key functional group that undergoes chemical transformations to form new compounds. For instance, the synthesis of 5'-(2-nitrophenylalkanoyl)-2'-deoxy-5-fluorouridines showcases the chemical versatility of nitrophenyl compounds (Liu & Hu, 2003).

Applications De Recherche Scientifique

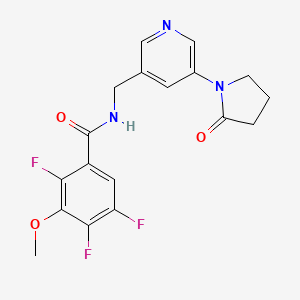

Synthesis and Pharmaceutical Applications

1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine has been explored in the synthesis of various pharmaceutical compounds. For example, it has been used in the synthesis of uracil derivatives, which are key in the development of antiviral and antineoplastic agents, such as 5-fluorouracil and thymine derivatives. These compounds have shown effectiveness in the treatment of several leukemias and exhibit macrophage growth inhibition (Gondela & Walczak, 2006).

Chemical Synthesis and Industrial Applications

In the field of chemical synthesis, this compound has been utilized as a reactant in processes such as etherification, leading to the production of substituted phenylethyl 4 (4 nitrophenyloxy) piperidines. These compounds have applications in various industrial processes and can be used in the synthesis of more complex organic molecules (Wei, 2000).

Radiosynthesis and Imaging Applications

The compound has also found use in the field of radiolabeling for imaging purposes. For instance, its derivative, O-(1-[18 F]fluoropropan-2-yl)-O-(4-nitrophenyl) methylphosphonate, has been developed as a surrogate for chemical warfare agents like sarin, and used in positron emission tomography (PET) imaging to study organophosphate modes of action in vivo (Hayes et al., 2018).

Photophysical and Optical Studies

Photophysical studies have been conducted on derivatives of this compound. Research has shown that these derivatives can undergo photochemical reactions leading to the formation of nitrosophenylpyridines, which are important for understanding the behavior of drugs like nifedipine in the body (Fasani et al., 2006).

Safety and Hazards

Propriétés

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)-4-methylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c1-9-4-6-14(7-5-9)11-3-2-10(13)8-12(11)15(16)17/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHJDSGIKFSVJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-dimethylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2491518.png)

![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2491523.png)

![2,6-dimethyl-4-[2-(phenylsulfonyl)acetyl]phenyl N,N-dimethylcarbamate](/img/structure/B2491526.png)

![2-[[4-[4-[(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]phenoxy]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2491527.png)

![2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride](/img/no-structure.png)

![[3-Amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-(4-fluorophenyl)methanone](/img/structure/B2491529.png)

![N-(4-acetylphenyl)-2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2491530.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2491535.png)

![2-[[1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2491536.png)